molecular formula C13H15NO B13001677 N-Methyl-N-(3-methylbenzyl)furan-2-amine

N-Methyl-N-(3-methylbenzyl)furan-2-amine

Cat. No.: B13001677
M. Wt: 201.26 g/mol
InChI Key: MGAWBKFDUMVZPP-UHFFFAOYSA-N
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Description

N-Methyl-N-(3-methylbenzyl)furan-2-amine is an organic compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. This compound features a furan ring substituted with a methyl group and an amine group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(3-methylbenzyl)furan-2-amine typically involves the reaction of furan-2-carbaldehyde with N-methyl-3-methylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a hydrogen source. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm. The reaction proceeds through a reductive amination process, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors and advanced catalytic systems helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(3-methylbenzyl)furan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding furan derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., NaOCH3), and other nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Corresponding furan derivatives with oxidized functional groups.

    Reduction: Reduced amine derivatives with hydrogenated functional groups.

    Substitution: Substituted furan derivatives with various nucleophiles replacing the amine group.

Scientific Research Applications

N-Methyl-N-(3-methylbenzyl)furan-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-N-(3-methylbenzyl)furan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Methylbenzylamine: A related compound with similar structural features but lacking the furan ring.

    N-(furan-2-ylmethylene)-3-methylbutylamine: Another furan derivative with different substitution patterns.

    2-acetyl-5-methylfuran: A furan derivative with an acetyl group instead of an amine group.

Uniqueness

N-Methyl-N-(3-methylbenzyl)furan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

N-methyl-N-[(3-methylphenyl)methyl]furan-2-amine

InChI

InChI=1S/C13H15NO/c1-11-5-3-6-12(9-11)10-14(2)13-7-4-8-15-13/h3-9H,10H2,1-2H3

InChI Key

MGAWBKFDUMVZPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN(C)C2=CC=CO2

Origin of Product

United States

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